Benzo[c]isoxazol-3-amine
Overview
Description
Benzo[c]isoxazol-3-amine is a chemical compound with the CAS Number: 2025-33-4 . It has a molecular weight of 134.14 .
Molecular Structure Analysis
The Benzo[c]isoxazol-3-amine molecule contains a total of 17 bond(s). There are 11 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazole began with the formation of the N-oxide intermediate C through intermediate B. Isoxazoline C was deprotonated in the presence of Et 2 NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .Physical And Chemical Properties Analysis
Benzo[c]isoxazol-3-amine is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Benzo[c]isoxazol-3-amine is used in the synthesis of pyrimidine derivatives through a process called transannulation. This involves a multicomponent reaction that forms two C–N bonds and a C–C bond, resulting in 2,4,5-substituted pyrimidine derivatives .
Bromodomain Inhibitors
The compound serves as a scaffold in the synthesis of novel BRD4 bromodomain inhibitors. These inhibitors are significant in the study of epigenetic regulation and potential cancer therapies .
Cell Culture and Gene Therapy
Benzo[c]isoxazol-3-amine may be involved in cell culture and gene therapy solutions, although specific details on its role are not provided in the search results .
Chromatography
It might be used in chromatography as part of the analytical process or as a standard, but further details are not available from the current search results .
Molecular Biology Methods
This compound could be utilized in various molecular biology methods, possibly as a reagent or intermediate in biochemical assays .
Industrial Testing Applications
There is a possibility that Benzo[c]isoxazol-3-amine is used in industrial testing applications, although the exact nature of these applications is not clear from the search results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,1-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJXOQDNKJZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717358 | |
Record name | 2,1-Benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]isoxazol-3-amine | |
CAS RN |
2025-33-4 | |
Record name | 2,1-Benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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